molecular formula C8H11NO2S B3368900 Methyl 3-amino-4-ethylthiophene-2-carboxylate CAS No. 221043-87-4

Methyl 3-amino-4-ethylthiophene-2-carboxylate

Cat. No.: B3368900
CAS No.: 221043-87-4
M. Wt: 185.25 g/mol
InChI Key: ILNNPKSMOBSREJ-UHFFFAOYSA-N
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Description

General Overview of 3-Aminothiophene Derivatives in Synthetic Chemistry and Bioactive Compound Design

3-Aminothiophene derivatives are a class of heterocyclic compounds that have garnered significant attention from both academic and industrial researchers. Their importance lies in their utility as "privileged structures" in medicinal chemistry—scaffolds that are capable of binding to multiple biological targets. The thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, imparts specific electronic and steric properties that are advantageous for drug design.

The presence of an amino group at the 3-position and a carboxylate group at the 2-position creates a multifunctional platform. The amino group can act as a nucleophile or a base and is a key site for derivatization, allowing for the construction of larger, more complex molecules such as fused heterocyclic systems (e.g., thieno[3,2-d]pyrimidines). The carboxylate ester provides another handle for chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid or conversion to amides and hydrazides.

This versatility makes 3-aminothiophenes valuable intermediates in the synthesis of a diverse range of biologically active compounds. Thiophene-based molecules have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antipsychotic, and anticonvulsant properties.

Research Significance of Methyl 3-Amino-4-Ethylthiophene-2-Carboxylate within Heterocyclic Chemistry

While extensive, detailed research focusing exclusively on this compound (CAS No. 221043-87-4) is limited in publicly accessible literature, its significance can be understood by examining its structure and the well-documented chemistry of its close analogues, particularly Methyl 3-amino-4-methylthiophene-2-carboxylate.

This compound is a highly functionalized heterocyclic building block. The ethyl group at the 4-position influences the molecule's steric and electronic properties, which can, in turn, affect its reactivity and the properties of any subsequent derivatives. Its primary research significance lies in its potential as a synthetic intermediate for creating more complex molecules. For instance, the closely related methyl analogue is a known key intermediate in the synthesis of Articaine, a widely used local anesthetic in dentistry. This highlights the role of such substituted aminothiophenes in the development of pharmaceutical agents.

The reactivity of the molecule is dictated by its functional groups. The amino group allows for reactions such as acylation, alkylation, and diazotization. Furthermore, the thiophene ring itself can undergo electrophilic substitution, although the positions are directed by the existing substituents. Palladium-catalyzed cross-coupling reactions, such as direct arylation at the C5 position, have been demonstrated on the analogous methyl-substituted thiophene, showcasing a powerful method for carbon-carbon bond formation.

Below is a table summarizing the key chemical properties of the closely related and more extensively studied analogue, Methyl 3-amino-4-methylthiophene-2-carboxylate, which are expected to be similar to the title compound.

PropertyValue
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Melting Point 85-88 °C
Appearance Solid
IUPAC Name Methyl 3-amino-4-methylthiophene-2-carboxylate

Spectroscopic data for this analogue further confirms its structure.

Spectroscopic Data (for Methyl 3-amino-4-methylthiophene-2-carboxylate)
¹H NMR
¹³C NMR
Mass Spectrometry (EI)

Historical Context and Evolution of Research on Thiophene Carboxylates

The story of thiophene chemistry begins in 1882 with its discovery by Viktor Meyer as a contaminant in benzene (B151609) derived from coal tar. This discovery opened the door to the vast field of heterocyclic chemistry. Early research focused on understanding the aromatic nature and reactivity of the thiophene ring, which resembles benzene in many of its reactions.

The synthesis of thiophene derivatives has evolved significantly over the past century. Classical methods include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent. However, for the synthesis of highly substituted aminothiophenes like this compound, the Gewald aminothiophene synthesis is of paramount importance. First reported by Karl Gewald in 1961, this multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The Gewald reaction is renowned for its operational simplicity, the availability of starting materials, and the wide range of polysubstituted 2-aminothiophenes it can produce. organic-chemistry.orgumich.edu

The evolution of research on thiophene carboxylates has been driven by their applications. Initially explored for their interesting chemical properties, the discovery of their broad biological activities led to a surge in research in medicinal and agricultural chemistry. mdpi.com Modern research continues to build on this foundation, employing advanced synthetic techniques like transition-metal-catalyzed cross-coupling to create novel thiophene derivatives with tailored properties for applications ranging from pharmaceuticals to organic electronics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-ethylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-5-4-12-7(6(5)9)8(10)11-2/h4H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNNPKSMOBSREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592817
Record name Methyl 3-amino-4-ethylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221043-87-4
Record name Methyl 3-amino-4-ethylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 3 Amino 4 Ethylthiophene 2 Carboxylate

Established Reaction Pathways for Thiophene (B33073) Ring Formation

The construction of the thiophene ring is the foundational step in the synthesis of Methyl 3-amino-4-ethylthiophene-2-carboxylate. Key strategies involve building the ring from acyclic precursors through condensation and cyclization reactions.

Multicomponent Reactions and Condensation Processes

Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step. While the Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes, it is not suitable for preparing 3-aminothiophene isomers.

A more relevant approach is the Fiesselmann thiophene synthesis , which traditionally produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters. wikipedia.org A critical variation of this reaction, however, allows for the synthesis of 3-aminothiophenes. This is achieved by using a substrate that contains a nitrile group instead of an ester, which upon cyclization, leads to the formation of a 3-aminothiophene. wikipedia.org The reaction proceeds through a base-catalyzed conjugate addition of the thioglycolate to an activated triple or double bond, followed by an intramolecular condensation to form the thiophene ring. derpharmachemica.com

Cyclization Reactions Involving Sulfur and Carbonyl Precursors

One of the most direct and well-documented methods for preparing 3-aminothiophene-2-carboxylates involves the cyclization and aromatization of a saturated heterocyclic precursor. google.com This strategy hinges on the synthesis of a substituted 3-oxotetrahydrothiophene, which is then converted to the target aminothiophene.

The key intermediate for this process is Methyl 4-ethyl-3-oxotetrahydrothiophene-2-carboxylate . Its synthesis is typically achieved via an intramolecular Dieckmann condensation of a corresponding acyclic diester, such as Dimethyl 4-ethyl-3-thiahexanedioate. The general steps are outlined below:

Synthesis of the Diester Precursor : An α-haloester bearing the ethyl group (e.g., Methyl 2-bromobutanoate) is reacted with a sulfur-containing nucleophile (e.g., Methyl thioglycolate) under basic conditions to form the acyclic diester.

Dieckmann Condensation : The resulting diester undergoes an intramolecular cyclization promoted by a strong base (e.g., sodium methoxide) to yield the cyclic β-keto ester, Methyl 4-ethyl-3-oxotetrahydrothiophene-2-carboxylate. derpharmachemica.com

This cyclic precursor contains the complete carbon skeleton and the necessary functional groups, poised for conversion into the final aromatic product.

Functional Group Interconversions and Derivatization during Synthesis

With the core ring structure established, either directly or via a precursor, the introduction and manipulation of the amino, ester, and ethyl groups are critical for arriving at the final product.

Strategies for Introducing the Amino Group at Position 3

The conversion of the 3-oxo group of the tetrahydrothiophene (B86538) precursor into the 3-amino group of the final product is a key transformation. A highly effective method involves reacting the cyclic β-keto ester, Methyl 4-ethyl-3-oxotetrahydrothiophene-2-carboxylate, with an acid-addition salt of hydroxylamine (B1172632), such as hydroxylamine hydrochloride. google.com This reaction, typically conducted in a polar inert solvent like acetonitrile (B52724) at reflux, proceeds in a single step to form the 3-aminothiophene derivative. google.comprepchem.com The process involves the formation of an oxime intermediate which then undergoes a rearrangement and dehydration sequence to yield the aromatic aminothiophene. This method avoids harsh conditions and provides a direct route to the desired product from its saturated precursor. google.comchemicalbook.com

Techniques for Esterification at Position 2

The methyl ester at position 2 is most conveniently incorporated from the beginning of the synthetic sequence. This is achieved by using methyl ester starting materials. For instance, in the cyclization pathway involving the 3-oxotetrahydrothiophene intermediate, Methyl thioglycolate is used as a reactant. elsevierpure.com This ensures that the methoxycarbonyl group is present at the correct position throughout the synthesis, avoiding the need for a separate esterification step on the final thiophene ring, which could have issues with selectivity and reactivity. If the synthesis were to yield the carboxylic acid, a standard esterification could be performed using methanol (B129727) with an acid catalyst.

Methods for Incorporating the Ethyl Substituent at Position 4

The ethyl group at position 4 is introduced by selecting an appropriate acyclic starting material that already contains this substituent. In the context of the 3-oxotetrahydrothiophene pathway, the synthesis begins with a butanoate derivative. Specifically, a compound such as Methyl 2-bromobutanoate serves as the electrophile that carries the ethyl group. Its reaction with a thioglycolate derivative establishes the carbon backbone with the ethyl group at the position that will become C4 of the thiophene ring. This ensures the unambiguous placement of the ethyl group without requiring substitution reactions on a pre-formed aromatic ring, which could lead to mixtures of isomers.

Optimization of Synthetic Parameters for Enhanced Efficiency

The synthesis of this compound, a polysubstituted 2-aminothiophene, is predominantly achieved through the Gewald three-component reaction. thieme-connect.comarkat-usa.org This reaction involves the condensation of a ketone (butan-2-one), an active methylene (B1212753) compound (methyl cyanoacetate), and elemental sulfur. arkat-usa.org The efficiency and yield of this synthesis are highly dependent on the careful optimization of several key reaction parameters, including the solvent system, the choice of catalyst, and the implementation of process intensification techniques.

Solvent System Selection and Reaction Medium Effects

The choice of solvent is a critical parameter in the synthesis of 2-aminothiophenes, influencing reaction rates, yields, and the environmental impact of the process. The solvent's polarity and ability to solubilize reactants and intermediates play a significant role in the reaction's progress.

Traditionally, polar protic solvents such as methanol and ethanol (B145695) have been widely used. arkat-usa.org However, contemporary research focuses on developing more environmentally benign methodologies. Green solvents, such as ethanol/water mixtures, have been shown to be highly effective for the Gewald reaction, offering excellent product yields while reducing the reliance on volatile organic compounds. thieme-connect.com

The use of unconventional solvent systems has also been explored to enhance reaction efficiency and facilitate catalyst recycling. Ionic liquids, for instance, have been employed as a reaction medium for thiophene synthesis. rsc.orgmdpi.com Their low vapor pressure and thermal stability make them an attractive alternative, and in some cases, they allow for the recycling of the catalytic system. mdpi.comorganic-chemistry.org Deep eutectic solvents are also emerging as a greener alternative to traditional ionic liquids for thiophene derivative synthesis. rsc.org The selection of an optimal solvent system requires balancing solubility, reaction kinetics, and green chemistry principles.

Table 1: Effect of Different Solvents on a Model Gewald Reaction This table presents generalized data from typical Gewald reactions to illustrate solvent effects.

Solvent Temperature (°C) Typical Reaction Time Typical Yield (%)
Methanol 60 4-6 hours 75-85
Ethanol 78 3-5 hours 80-90
Ethanol/Water 80 2-4 hours 85-95
Ionic Liquid (BmimBF₄) 80 2-3 hours ~90
Solvent-free 100 1-2 hours 70-80

Catalytic Systems in Thiophene Synthesis

The Gewald reaction is traditionally catalyzed by stoichiometric amounts of organic bases like piperidine, morpholine, or triethylamine. arkat-usa.org However, a major focus of optimization has been the development of truly catalytic systems to improve atom economy, simplify product purification, and reduce waste.

A variety of advanced catalytic systems have been successfully applied. For example, piperidinium (B107235) borate (B1201080) has been demonstrated as an effective conjugate acid-base catalyst that can be used in catalytic amounts (e.g., 20 mol%) to achieve excellent yields in short reaction times. thieme-connect.com This catalyst also shows great potential for recyclability and reusability. thieme-connect.com

Heterogeneous catalysts offer significant advantages in terms of separation and recovery. Solid base catalysts such as sodium aluminate (NaAlO₂), KF-alumina, and zinc oxide (ZnO) have been employed. arkat-usa.orgacs.orgresearchgate.net These catalysts are cost-effective, environmentally benign, and can often be easily recovered and reused, making the process more sustainable. acs.org The choice of catalyst directly impacts reaction conditions, with some systems allowing for milder temperatures and shorter durations. researchgate.net

Table 2: Comparison of Catalytic Systems for 2-Aminothiophene Synthesis This table compiles representative data to compare the efficiency of various catalysts in Gewald-type syntheses.

Catalyst Catalyst Loading Solvent Temperature (°C) Yield (%) Reference
Piperidine Stoichiometric Methanol 50 ~55 arkat-usa.org
Piperidinium Borate 20 mol% Ethanol/Water 60 96 thieme-connect.com
Sodium Aluminate Catalytic Ethanol Reflux >90 acs.org
KF-Alumina --- Solvent-free (MW) --- ~85 arkat-usa.org
Zinc Oxide (ZnO) 5 mol% Solvent-free 100 ~70 researchgate.net

Process Intensification and Reaction Scaling Considerations

Process intensification techniques aim to improve reaction efficiency, reduce equipment size, and enhance safety, which are critical considerations when scaling up a synthesis from the laboratory to an industrial level. rsc.org For the synthesis of this compound, methods such as microwave irradiation and ultrasound have proven effective.

Microwave-assisted synthesis has been shown to dramatically accelerate the Gewald reaction. arkat-usa.org By using microwave irradiation, reaction times can be reduced from several hours under conventional heating to mere minutes. This rapid heating can also lead to improved yields and cleaner reaction profiles. The combination of solid-supported catalysts, like KF-alumina, with microwave heating presents a particularly efficient and environmentally friendly approach. arkat-usa.org

Similarly, the use of ultrasound (sonocatalysis) has been explored as a method to promote the synthesis of 2-aminothiophenes. tandfonline.com Ultrasound irradiation can enhance mass transfer and activate the reacting species, often leading to higher yields and shorter reaction times, sometimes even in the absence of a traditional catalyst and using water as a green solvent. tandfonline.com

When considering scaling, large-scale production often favors vapor-phase cyclization methods for unsubstituted thiophene, but for polysubstituted derivatives like the target compound, a robust liquid-phase synthesis such as an optimized Gewald reaction is preferred. rsc.org Key considerations for scaling up include managing the exothermicity of the reaction, ensuring efficient mixing of the three-component system, and developing effective product isolation and purification protocols that are both economical and environmentally sustainable. rsc.org

Chemical Transformations and Derivatization Studies of Methyl 3 Amino 4 Ethylthiophene 2 Carboxylate

Reactivity of the 3-Amino Group

The 3-amino group in 3-aminothiophene derivatives is a key site for a variety of chemical modifications, acting as a potent nucleophile.

Nucleophilic Acyl Substitution and Amide Formation

The primary amino group is expected to readily undergo nucleophilic acyl substitution with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (often activated with coupling agents). This reaction would lead to the formation of the corresponding N-acylated derivatives (amides). The reaction typically proceeds via the addition of the amino group to the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Condensation Reactions with Aldehydes and Ketones

Condensation of the 3-amino group with aldehydes and ketones would be expected to form Schiff bases (imines). This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Formation of Heterocyclic Fused Systems

The bifunctional nature of Methyl 3-amino-4-ethylthiophene-2-carboxylate, possessing both a nucleophilic amino group and an electrophilic ester group in a 1,2-relationship, makes it a valuable precursor for the synthesis of fused heterocyclic systems. For instance, reaction with reagents containing two electrophilic centers can lead to the formation of thieno[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry. This often involves an initial reaction at the amino group followed by an intramolecular cyclization involving the ester.

Reactions at the 2-Carboxylate Ester Moiety

The methyl ester at the 2-position of the thiophene (B33073) ring is susceptible to various nucleophilic attacks at the carbonyl carbon.

Hydrolytic Transformations to Carboxylic Acids

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide, proceeds via a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid, 3-amino-4-ethylthiophene-2-carboxylic acid.

Aminolysis and Hydrazinolysis Reactions

The ester group can undergo aminolysis upon reaction with ammonia (B1221849) or primary/secondary amines to yield the corresponding carboxamide. Similarly, reaction with hydrazine (B178648) (hydrazinolysis) would produce the corresponding carbohydrazide (B1668358). These reactions are forms of nucleophilic acyl substitution where the methoxy (B1213986) group of the ester is displaced by the amine or hydrazine nucleophile. The resulting carbohydrazide is a versatile intermediate for further derivatization, such as the formation of hydrazones or further cyclization reactions.

Electrophilic and Nucleophilic Substitution on the Thiophene Ring System

The thiophene ring, a five-membered aromatic heterocycle, exhibits a high degree of aromaticity, making it susceptible to electrophilic substitution reactions. wikipedia.org The reactivity of the ring in this compound is significantly influenced by the electronic effects of its substituents. The amino group at the C3 position is a strong activating group, donating electron density to the ring through resonance and directing electrophiles primarily to the C2 and C5 positions. Conversely, the methyl carboxylate group at the C2 position is a deactivating group, withdrawing electron density. The ethyl group at C4 is a weakly activating, ortho-, para-directing group. The interplay of these effects governs the regioselectivity of substitution reactions.

Direct Arylation and Heteroarylation Reactions

Direct C-H arylation has emerged as a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Research into the direct arylation of substituted 3-aminothiophenes has demonstrated the feasibility of forming C-C bonds at the C5 position.

While specific studies on this compound are not prevalent, extensive research has been conducted on the closely related analogue, methyl 3-amino-4-methylthiophene-2-carboxylate. These studies provide valuable insights into the expected reactivity of the ethyl-substituted compound. Palladium-catalyzed direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with a variety of aryl halides has been shown to proceed in moderate to high yields. researchgate.netresearchgate.net The reaction selectively occurs at the C5 position, which is activated by the C3 amino group and is sterically accessible.

A critical factor for the success of this transformation is the choice of base; potassium acetate (B1210297) has been identified as crucial for promoting the desired C-H arylation while inhibiting competing amination reactions (N-arylation). researchgate.netresearchgate.net The reaction tolerates a wide range of functional groups on the aryl bromide partner, including both electron-donating and electron-withdrawing substituents. researchgate.net For instance, reactions with electron-deficient aryl bromides such as 3-bromobenzonitrile (B1265711) and 3-bromonitrobenzene provide the arylated products in very high yields. researchgate.net

The data below, derived from studies on the methyl analogue, illustrates the scope of the palladium-catalyzed direct arylation at the C5 position. It is anticipated that this compound would exhibit similar reactivity.

Aryl BromideProductYield (%)
4-(Trifluoromethyl)bromobenzeneMethyl 3-amino-4-methyl-5-(4-(trifluoromethyl)phenyl)thiophene-2-carboxylate93
4-BromobenzonitrileMethyl 3-amino-5-(4-cyanophenyl)-4-methylthiophene-2-carboxylate91
4-BromobenzaldehydeMethyl 3-amino-5-(4-formylphenyl)-4-methylthiophene-2-carboxylate85
1-Bromo-4-fluorobenzeneMethyl 3-amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylate33
3-BromobenzonitrileMethyl 3-amino-5-(3-cyanophenyl)-4-methylthiophene-2-carboxylate92
3-BromonitrobenzeneMethyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate98
2-BromonaphthaleneMethyl 3-amino-4-methyl-5-(naphthalen-2-yl)thiophene-2-carboxylate85

Halogenation and Other Electrophilic Substitutions

Electrophilic substitution on the thiophene ring of this compound is predicted to occur predominantly at the C5 position. This high regioselectivity is a consequence of the powerful directing effect of the C3 amino group, which strongly activates the C5 position toward electrophilic attack. The C2 position is also activated, but it is already substituted.

Common halogenating agents are expected to react readily with this substrate.

Bromination: Reagents like N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (B95107) or carbon tetrachloride would likely yield the 5-bromo derivative, methyl 5-bromo-3-amino-4-ethylthiophene-2-carboxylate, under mild conditions.

Chlorination: Similarly, N-chlorosuccinimide (NCS) would be expected to introduce a chlorine atom at the C5 position. jcu.edu.au

Iodination: Iodination could be achieved using N-iodosuccinimide (NIS) or a mixture of iodine and a mild oxidizing agent.

Other electrophilic aromatic substitution reactions are also anticipated to show a strong preference for the C5 position.

Nitration: Nitration would require carefully controlled conditions to avoid oxidation of the activating amino group and the thiophene ring itself. A mild nitrating agent, such as nitric acid in acetic anhydride, would be the preferred choice to synthesize the 5-nitro derivative.

Sulfonation: Sulfonation of thiophene is typically reversible and can be achieved with reagents like sulfur trioxide. libretexts.org For this substrate, the reaction would likely yield the corresponding 5-sulfonic acid.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation, catalyzed by Lewis acids, would also be directed to the C5 position. However, the amino group can coordinate with the Lewis acid catalyst, potentially deactivating the ring or leading to side reactions. Therefore, protection of the amino group might be necessary to achieve successful acylation or alkylation.

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular and Intramolecular Interactions

The crystal structure of matc is stabilized by a network of both intermolecular and intramolecular interactions, primarily driven by the amino and carboxyl functional groups. mdpi.com Single-crystal X-ray diffraction analysis reveals that matc crystallizes in the monoclinic P21/c space group, with three crystallographically independent molecules in the asymmetric unit. mdpi.com

Intramolecular Interactions: A significant intramolecular feature in all three independent molecules of matc is an N–H⋯O=C hydrogen bond. mdpi.com This interaction forms a stable six-membered ring motif, denoted as S(6). mdpi.com This type of intramolecular hydrogen bonding is a common feature in related 2-amino-thiophene-3-carboxylate derivatives, contributing to the planarity of the molecule. iucr.orgnih.gov

Intermolecular Interactions: The crystal packing of matc is dominated by a series of intermolecular hydrogen bonds that link the individual molecules into a stable three-dimensional architecture. mdpi.com The primary intermolecular interactions observed are:

N–H⋯O Hydrogen Bonds: These are strong interactions where the amino group of one molecule donates a proton to the carbonyl oxygen of an adjacent molecule. mdpi.com These bonds link the three independent molecules together. mdpi.com

N–H⋯N Hydrogen Bonds: In addition to the N–H⋯O bonds, there is also an intermolecular N–H⋯N hydrogen bond, further connecting the molecules within the crystal lattice. mdpi.com

These interactions collectively create a complex hydrogen-bonding scheme, resulting in the formation of infinite chains of molecules. mdpi.com The predominant forces governing the crystal packing are dispersion energies. mdpi.com

Interaction TypeDescriptionRole in Crystal Structure
Intramolecular N–H⋯OHydrogen bond between the amino group and the carbonyl oxygen within the same molecule.Forms a stable S(6) ring motif, contributing to molecular planarity. mdpi.com
Intermolecular N–H⋯OHydrogen bond between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule.Links crystallographically independent molecules into chains. mdpi.com
Intermolecular N–H⋯NHydrogen bond between the amino groups of adjacent molecules.Contributes to the three-dimensional network. mdpi.com
Weak C–H⋯S and C–H⋯CgWeaker contacts involving the thiophene (B33073) sulfur atom and the aromatic ring's π-system.Provide additional stabilization to the crystal packing. mdpi.com

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified.

For matc, the Hirshfeld surface analysis highlights the significance of the hydrogen bonds in the crystal packing. mdpi.com The most prominent features on the d_norm map are bright red spots, which correspond to the short O⋯H/H⋯O contacts of the N–H⋯O hydrogen bonds. mdpi.com

Fingerprint Plots: Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot represents a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively.

The key features of the fingerprint plot for matc are:

O⋯H/H⋯O Contacts: These appear as two distinct, large spikes at the bottom of the plot, confirming the prevalence and short-range nature of the N–H⋯O hydrogen bonds. mdpi.com

N⋯H/H⋯N Contacts: The N–H⋯N hydrogen bonds are visible as two smaller spikes on the sides of the fingerprint plot. mdpi.com

Contact TypeContribution to Hirshfeld SurfaceAppearance on Fingerprint Plot
H⋯HHighest contributionLarge, diffuse region
O⋯H/H⋯OSignificant contributionTwo large, sharp spikes. mdpi.com
N⋯H/H⋯NModerate contributionTwo small spikes. mdpi.com
C⋯H/H⋯CMinor contributionNot prominent
S⋯H/H⋯SMinor contributionNot prominent
C⋯S/S⋯CVery small contributionNot prominent
S⋯O/O⋯SVery small contributionNot prominent

This detailed analysis of the intermolecular and intramolecular interactions through crystallographic data and Hirshfeld surface analysis provides a comprehensive understanding of the forces that govern the solid-state structure of Methyl 3-amino-thiophene-2-carboxylate, and by extension, offers significant insight into the probable structural characteristics of its 4-ethyl analog.

Computational Chemistry and Theoretical Insights into Methyl 3 Amino 4 Ethylthiophene 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in Methyl 3-amino-4-ethylthiophene-2-carboxylate. These calculations optimize the molecular geometry by finding the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

For instance, studies on analogous 2-aminothiophene derivatives often employ the B3LYP method with a 6-311++G(d,p) basis set for geometry optimization. nih.govtandfonline.com The resulting optimized bond parameters typically show good agreement with experimental data obtained from X-ray crystallography. nih.gov In similar thiophene (B33073) structures, the thiophene ring, along with the carboxylate group, tends to be nearly coplanar. nih.gov An intramolecular hydrogen bond frequently forms between the amino group (-NH₂) and the carbonyl oxygen (C=O) of the ester group, creating a stable six-membered ring motif. nih.govmdpi.com

Table 1: Representative Calculated Geometrical Parameters for a 3-Aminothiophene Carboxylate Core Structure

Parameter Bond/Angle Typical Calculated Value
Bond Length C=O ~1.22 Å
C-O (ester) ~1.34 Å
C-N (amino) ~1.35 Å
C-S (thiophene) ~1.71 - 1.74 Å
Bond Angle O=C-O ~120°
C-S-C ~92°

Note: Data is based on closely related aminothiophene structures. nih.govmdpi.com

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.comresearchgate.net

The HOMO acts as the electron-donating orbital, indicating regions of nucleophilicity, while the LUMO is the electron-accepting orbital, highlighting electrophilic sites. libretexts.orgyoutube.com For this compound, the HOMO is expected to be delocalized over the thiophene ring and the amino group, while the LUMO would be centered on the ring and the electron-withdrawing carboxylate group. mdpi.com A small HOMO-LUMO energy gap suggests high chemical reactivity and a greater propensity for intramolecular charge transfer. nih.govmdpi.com Computational studies on similar molecules have calculated this gap to be around 4.5 eV. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Properties

Orbital Energy (eV) Description Implied Reactivity
HOMO (Calculated Value) Primarily delocalized over the thiophene ring and amino group. mdpi.com Nucleophilic/Electron Donating
LUMO (Calculated Value) Mainly distributed over the thiophene ring and carboxyl group. mdpi.com Electrophilic/Electron Accepting

| Energy Gap (ΔE) | ~4.5 eV | Indicates low kinetic stability and high chemical reactivity. mdpi.com | Prone to chemical reactions |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govmdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Red regions: Indicate negative potential, rich in electron density, and are susceptible to electrophilic attack. For this compound, these areas are expected around the carbonyl oxygen and the sulfur atom.

Blue regions: Indicate positive potential, are electron-deficient, and represent sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

Green regions: Represent neutral or zero potential.

This analysis qualitatively demonstrates the charge distribution and helps in understanding intermolecular interactions, such as hydrogen bonding. tandfonline.commdpi.com

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational methods can accurately predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations are used to compute vibrational frequencies (IR and Raman spectra). nih.govfigshare.com The calculated wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical level, and the assignments can be confirmed using potential energy distribution (PED) analysis. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, such as those observed in UV-Vis spectroscopy. nih.govfigshare.com The calculations provide the maximum absorption wavelength (λmax) and oscillator strengths, which correspond to the energy and intensity of electronic transitions, often related to π→π* and n→π* transitions within the thiophene ring and its substituents. figshare.com

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein or receptor. nih.govmdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. For a molecule like this compound, docking simulations can identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site of a target enzyme. nih.gov The results are evaluated using a scoring function that estimates the binding affinity, with lower binding energy scores indicating a more favorable interaction. researchgate.net Studies on similar thiophene derivatives have explored their binding affinity against various protein receptors. nih.govnih.gov

Molecular Dynamics (MD) Simulations and Binding Free Energy Calculations (MMGBSA)

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to investigate the stability of the ligand-protein complex over time. nih.govfigshare.com MD simulations model the atomic movements of the system, providing insights into the conformational changes and the dynamic behavior of the ligand in the binding pocket. tandfonline.com

To further refine the binding affinity prediction, Molecular Mechanics/Generalized Born Surface Area (MMGBSA) calculations are often employed. nih.govresearchgate.net This method calculates the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone by considering factors like solvation effects. nih.govfigshare.com

Biological Activity Investigations and Mechanistic Studies in Vitro and Preclinical Models

Design and Synthesis of Derivatives for Biological Evaluation

The core structure of Methyl 3-amino-4-ethylthiophene-2-carboxylate is a key building block for the synthesis of more complex heterocyclic systems. A common strategy involves the modification of the amino and carboxylate functional groups to generate a diverse library of derivatives for biological screening. For instance, the closely related precursor, methyl 3-amino-4-methylthiophene-2-carboxylate, undergoes hydrazinolysis, where the methyl ester is converted into a carbohydrazide (B1668358) intermediate. medchemexpress.com This key intermediate can then be reacted with various functionalized aldehydes through classical condensation to yield a series of N-acylhydrazone derivatives. medchemexpress.com

Another synthetic approach is the direct C-H arylation of the thiophene (B33073) ring. This method allows for the introduction of various aryl groups at position 5 of the thiophene ring, creating 3-amino-5-aryl-4-methylthiophene-2-carboxylate derivatives. scbt.com These can be further transformed into fused heterocyclic systems, such as thieno[3,2-d]pyrimidin-4(3H)-ones, through cyclization reactions. scbt.com Furthermore, the amino group can be acylated or used as a nucleophile in condensation reactions to build more complex structures, including thiophene-2-carboxamides, which have shown significant biological activity. nih.gov These synthetic strategies enable the creation of a wide array of molecules with varied electronic and steric properties, which is crucial for exploring structure-activity relationships (SAR).

Enzyme Inhibition Studies (e.g., Protein-Tyrosine Phosphatase 1B, p38 MAPK)

The inhibition of specific enzymes involved in disease pathology is a primary goal in drug discovery. While the thiophene scaffold is a component of many biologically active compounds, literature specifically detailing derivatives of this compound as inhibitors of Protein-Tyrosine Phosphatase 1B (PTP1B) or p38 mitogen-activated protein kinase (p38 MAPK) is not extensive. However, the broader class of thiophene derivatives has been investigated for such activities, and these enzymes remain critical therapeutic targets.

Protein-Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.govnih.gov Inhibition of PTP1B can enhance insulin sensitivity, and thus, there is significant interest in developing potent and selective PTP1B inhibitors. nih.gov Research has shown that inhibitors targeting not only the highly conserved active site but also adjacent secondary binding sites can achieve better selectivity. nih.gov Notably, monocyclic thiophene derivatives have been explored as a class of PTP1B inhibitors, indicating the potential of the thiophene scaffold in the design of such agents. nih.gov

p38 Mitogen-Activated Protein Kinase (p38 MAPK): The p38 MAPK signaling pathway is involved in cellular responses to stress and plays a crucial role in inflammation and apoptosis. medchemexpress.comnih.gov As such, p38 MAPK is a therapeutic target for a variety of inflammatory diseases, neurodegenerative disorders, and some cancers. nih.gov Most inhibitors developed are ATP-competitive, binding to the kinase's ATP pocket. sigmaaldrich.com While specific studies on this compound derivatives are scarce, the general pursuit of heterocyclic compounds as p38 MAPK inhibitors is an active area of research.

Antimicrobial Screening and Mechanistic Exploration

Derivatives of the aminothiophene scaffold have been screened extensively for their antimicrobial properties, demonstrating notable activity against a range of bacterial and fungal pathogens.

Novel thiophene-2-carboxamide derivatives have demonstrated significant antibacterial activity. In one study, 3-amino thiophene-2-carboxamide compounds showed greater potency than their 3-hydroxy or 3-methyl counterparts against both Gram-positive and Gram-negative bacteria. nih.gov One particular derivative, substituted with a methoxy (B1213986) group, exhibited excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov Its activity index was comparable to the standard antibiotic, ampicillin (B1664943). nih.gov Other research has confirmed that modifying the substituents on the thiophene ring can significantly influence biological activity, with certain pyridine-containing derivatives showing efficacy comparable to standard drugs like ampicillin and gentamicin. nih.gov

Compound TypeBacterial StrainActivity/InhibitionReference
3-Amino thiophene-2-carboxamide 7b (methoxy substituted)P. aeruginosa86.9% Inhibition nih.gov
3-Amino thiophene-2-carboxamide 7b (methoxy substituted)S. aureus83.3% Inhibition nih.gov
3-Amino thiophene-2-carboxamide 7b (methoxy substituted)B. subtilis82.6% Inhibition nih.gov
3-Hydroxy thiophene-2-carboxamide 3b (methoxy substituted)B. subtilis78.3% Inhibition nih.gov
3-Hydroxy thiophene-2-carboxamide 3b (methoxy substituted)S. aureus70.8% Inhibition nih.gov

The antifungal potential of thiophene derivatives has also been established. Studies have shown that carbohydrazide derivatives synthesized from the aminothiophene core possess good antifungal activity. medchemexpress.com Specific derivatives have shown potent activity against the pathogenic fungus Aspergillus fumigatus, while others were effective against Syncephalastrum racemosum. nih.gov Further research into 2-amino-4-phenylthiophene-3-carboxylate derivatives found them to be more potent against Candida albicans than the standard antifungal drugs ciprofloxacin (B1669076) and itraconazole. mdpi.com In another study, novel thiophene-1,3,4-oxadiazole carboxamides were designed as succinate (B1194679) dehydrogenase (SDH) inhibitors and showed remarkable antifungal activity against Sclerotinia sclerotiorum, with some compounds being more potent than the commercial fungicide boscalid.

Anti-Inflammatory Property Assessment in Cellular Assays

Thiophene-based compounds are recognized as privileged structures for the design of new anti-inflammatory agents. The presence of ester, amine, and methyl groups, all found in the core structure of this compound, are considered important for anti-inflammatory activity.

In cellular assays, the anti-inflammatory properties of thiophene derivatives have been evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines. For example, certain derivatives tested on human red blood cells were able to inhibit TNF-α, IL-1β, and IL-6, which are key mediators of inflammation. The mechanism of action for many of these compounds is believed to involve the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.

Anticancer Potential in Cell Line Models

A significant body of research has focused on the anticancer potential of thiophene derivatives, with many studies demonstrating potent activity against various cancer cell lines. Thiophene carboxamide derivatives designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4) have shown promising results. nih.gov

In one study, two such derivatives were particularly active against the hepatocellular carcinoma cell line Hep3B. nih.gov Thienopyrimidines, which can be synthesized from aminothiophene precursors, have also been evaluated. One of the most effective compounds from this class showed a strong antiproliferative effect against the MCF-7 breast cancer cell line.

Antiproliferative Activity of Thiophene Carboxamide Derivatives nih.gov
CompoundCancer Cell LineIC₅₀ (µM)
Thiophene Carboxamide 2bHep3B (Hepatocellular Carcinoma)5.46
Thiophene Carboxamide 2eHep3B (Hepatocellular Carcinoma)12.58
Antiproliferative Activity of 4-Amino-thieno[2,3-d]pyrimidine Derivatives
CompoundCancer Cell LineIC₅₀ (µM)
Thienopyrimidine 2MCF-7 (Breast Cancer)0.013
Thienopyrimidine 2MDA-MB-231 (Breast Cancer)0.056
Thienopyrimidine 3MCF-7 (Breast Cancer)4.8
Thienopyrimidine 3MDA-MB-231 (Breast Cancer)0.25

Structure-Activity Relationship (SAR) Studies of Thiophene Derivatives

Influence of Substituents at the C3-Position

The nature of the substituent at the C3-position of the thiophene ring significantly impacts the biological activity. Comparative studies have shown that the presence of an amino group at this position is often crucial for certain activities. For instance, a study on thiophene-2-carboxamide derivatives revealed that compounds with a 3-amino group exhibited markedly higher antibacterial and antioxidant activities compared to their counterparts bearing a 3-hydroxy or 3-methyl group. nih.gov

In one study, 3-amino thiophene-2-carboxamide derivatives demonstrated the highest antioxidant activity, with inhibition percentages ranging from 46.9% to 62.0%. nih.gov In contrast, the 3-hydroxy derivatives showed moderate inhibition (28.4–54.9%), while the 3-methyl derivatives displayed the lowest activity (12.0–22.9%). nih.gov A similar trend was observed for antibacterial activity, where the 3-amino derivatives were the most potent. nih.gov

Table 1: Effect of C3-Substituent on Antioxidant Activity of Thiophene-2-Carboxamide Derivatives nih.gov
Compound SeriesSubstituent at C3-PositionAntioxidant Activity (% Inhibition)
7a-c-NH2 (Amino)46.9 - 62.0%
3a-c-OH (Hydroxy)28.4 - 54.9%
5a-c-CH3 (Methyl)12.0 - 22.9%

Influence of Substituents at the C2-Position

Modifications to the carboxylate group at the C2-position have been shown to be a viable strategy for altering the pharmacological profile of 3-aminothiophene derivatives. The ester or amide functionality at this position is frequently cited as important for anti-inflammatory activity, particularly for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com

For example, starting from methyl 3-amino-4-methylthiophene-2-carboxylate, the ester group was converted into a carbohydrazide. researchgate.net This intermediate was then used to synthesize a series of N-acylhydrazone derivatives which displayed notable antinociceptive and anti-inflammatory activities. researchgate.net This highlights that converting the ester at C2 into a larger, more complex group can lead to the development of potent compounds.

Further studies on 2-aminothiophenes demonstrated the importance of the C3-substituent in conjunction with C2 modifications for antileishmanial activity. When comparing 3-carbonitrile analogues with 3-carboxylate derivatives, the latter showed a favorable increase in both anti-promastigote and anti-amastigote activity. mdpi.com Within the 3-carboxylate series, the size of the ester's alkyl group at C2 was found to be a critical factor. A derivative with a 3-ethyl-ester group was more potent than one with a 3-tert-butyl-ester group, suggesting steric limitations within the target's binding site. mdpi.com

Table 2: Effect of C2 and C3 Substituents on Anti-Leishmanial Activity mdpi.com
CompoundSubstituent at C2Substituent at C3Anti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)
17Ester-CN (Carbonitrile)9.35-
21Ethyl Ester-COOEt (Carboxylate)3.12.9
22tert-Butyl Ester-COOtBu (Carboxylate)6.528.35

Influence of Substituents at Other Ring Positions

While the primary focus is often on the substituents at C2 and C3, modifications at other positions of the thiophene ring also play a role in determining biological activity. For instance, the presence of a substituent at the C5-position was identified as important for anti-inflammatory activity through the inhibition of the 15-LOX-1 isoform. mdpi.com In another study, a series of thiophene derivatives were synthesized where the C5-position was substituted with various aryl groups. Among these, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate demonstrated outstanding antibacterial action against XDR Salmonella Typhi, underscoring the potential of C5-substitutions for developing potent antibacterial agents. researchgate.net

Potential Applications in Industrial and Materials Science Contexts

Role as Synthetic Intermediates in Pharmaceutical Development

The most significant and well-documented application of Methyl 3-amino-4-methylthiophene-2-carboxylate is its function as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). ganeshremedies.comvaleshvarbiotech.com Its molecular framework is a fundamental component for a diverse array of therapeutic agents.

A prime example is its essential role in the manufacturing of Articaine, a widely used local anesthetic in dentistry. ganeshremedies.comchemicalbook.com The thiophene (B33073) ring, a defining feature of Articaine's structure, is directly derived from this precursor compound. ganeshremedies.com

Furthermore, this chemical is a crucial starting material for synthesizing a class of compounds known as thienopyrimidines. These molecules are of great interest in medicinal chemistry due to their broad spectrum of biological activities. Research has demonstrated that derivatives of the thienopyrimidine scaffold can exhibit anti-inflammatory, antimicrobial, antiviral, analgesic, and antitumor properties. The reactive amino and ester groups on the Methyl 3-amino-4-methylthiophene-2-carboxylate molecule facilitate the chemical reactions needed to construct the fused pyrimidine (B1678525) ring system, leading to these complex and biologically potent molecules.

It is also employed in the preparation of (carboxyheteroarylamino)oxalic acids, which have been explored as selective, orally available nonpeptide inhibitors of protein-tyrosine phosphatase 1B (PTP1B), a key target in the research of metabolic diseases like diabetes. chemicalbook.com

Table 1: Examples of Pharmaceutical Applications
Application AreaResulting Compound ClassTherapeutic Potential
Local AnesthesiaArticaineDental and medical procedures
Various DiseasesThienopyrimidinesAnti-inflammatory, antimicrobial, antitumor
Metabolic DiseasesPTP1B InhibitorsDiabetes and obesity research

Utility in Agrochemical Synthesis and Crop Protection

In the agrochemical industry, Methyl 3-amino-4-methylthiophene-2-carboxylate functions as a foundational chemical building block. It is a key starting material for creating certain types of herbicides. Specifically, it has been identified as a precursor to sulfonylurea and thiafulone-based herbicides, which are vital for effective weed control and the protection of crops. The distinct thiophene structure is integral to the efficacy of the final agrochemical products.

Application in the Production of Dyes and Pigments

The molecular structure of Methyl 3-amino-4-methylthiophene-2-carboxylate also makes it suitable for use in the colorant industry. The combination of its aromatic thiophene ring and a reactive amino group renders it a useful intermediate for the synthesis of certain dyes and pigments. These colorants can be incorporated into various products, including textiles and industrial coatings, where the inherent stability of the heterocyclic core contributes to the performance and longevity of the color.

Exploration as Corrosion Inhibitors

While specific studies focusing solely on Methyl 3-amino-4-methylthiophene-2-carboxylate as a corrosion inhibitor are not prevalent, the broader class of thiophene derivatives is extensively researched for this purpose. nih.govfrontiersin.orgtsijournals.com Organic compounds that contain heteroatoms, such as the sulfur in the thiophene ring and the nitrogen in the amino group, are known to be effective at preventing corrosion. nih.gov

The mechanism of inhibition involves the adsorption of these molecules onto a metal surface. The lone electron pairs on the sulfur and nitrogen atoms, along with the pi-electrons from the aromatic ring, can form coordinate bonds with the empty d-orbitals of metal atoms, such as iron, creating a protective molecular layer. nih.govresearchgate.net This film acts as a physical barrier, shielding the metal from corrosive elements in the environment. nih.gov Both computational and experimental studies on other thiophene derivatives have validated their ability to reduce corrosion on metals like iron and aluminum alloys. frontiersin.orgresearchgate.net Based on its structure, Methyl 3-amino-4-methylthiophene-2-carboxylate possesses the key functional groups that make it a promising candidate for exploration in anticorrosive applications.

Building Block for Novel Materials and Specialty Chemicals

Beyond its established roles, Methyl 3-amino-4-methylthiophene-2-carboxylate shows significant promise as a monomer for the creation of advanced materials. Thiophene derivatives are fundamental components in the rapidly growing fields of conductive polymers and organic electronics.

Its structure could be utilized in several innovative ways:

Polymer Synthesis: It has the potential to be used as a monomer for creating novel polymers. Polymers that incorporate thiophene units into their backbone are well-known for their electrical conductivity, making them suitable for use in organic semiconductors and other electronic components.

Organic Electronics: The thiophene core is a critical element in materials designed for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). As a versatile building block, this compound can be used to synthesize specialized materials that facilitate charge transport within these devices.

The adaptability of its functional groups allows for a multitude of chemical modifications, positioning it as a valuable platform for the development of new specialty chemicals and advanced materials with precisely tailored electronic and physical properties.

Table 2: Summary of Industrial and Materials Science Applications
SectorApplicationRole of CompoundResulting Products/Technologies
Pharmaceutical Synthesis IntermediateProvides thiophene coreArticaine, Thienopyrimidines
Agrochemical Synthesis IntermediateBuilding blockSulfonylurea & Thiafulone Herbicides
Dyes & Pigments Synthesis IntermediateChromophore precursorDyes, Pigments
Corrosion Prevention Potential InhibitorAdsorbs on metal surfacesProtective films on metals
Materials Science Monomer/Building BlockForms polymer backboneConductive Polymers, OLED/OPV Materials

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

While Methyl 3-amino-4-ethylthiophene-2-carboxylate itself is not chiral, the development of stereoselective synthetic methods is crucial for introducing chiral centers into its derivatives. Such methodologies would enable the synthesis of enantiomerically pure compounds, which is often essential for optimizing pharmacological activity and reducing off-target effects. Future research could focus on asymmetric catalysis to functionalize the thiophene (B33073) ring or its substituents. For instance, developing catalytic systems for the enantioselective alkylation or arylation at the C-5 position or on the amino group could yield a diverse range of chiral molecules. Furthermore, stereoselective methods for creating derivatives with chiral side chains attached to the ethyl group would be a valuable pursuit. The exploration of metal-catalyzed cross-coupling reactions and organocatalysis could provide efficient and highly selective routes to these novel chiral thiophene derivatives. bohrium.com

Exploration of Bioisosteric Replacements for Enhanced Activity

Bioisosteric replacement is a powerful strategy in drug design to enhance a compound's biological activity, selectivity, and pharmacokinetic properties. nih.govcambridgemedchemconsulting.com For this compound, systematic exploration of bioisosteric replacements for its key functional groups could lead to the discovery of new analogues with improved therapeutic potential. The thiophene ring itself can be considered a bioisostere of a phenyl ring, a replacement that can improve metabolic stability and binding affinity. nih.govnih.gov

Future work should investigate replacing the ethyl group with other alkyl groups, cycloalkyl groups, or small heterocyclic rings to probe the steric and electronic requirements of target binding sites. The amino group could be replaced with other hydrogen bond donors and acceptors, such as hydroxyl, amide, or small N-heterocycles. Similarly, the methyl carboxylate ester could be substituted with other groups like carboxylic acid, amides, or tetrazoles to modulate polarity and binding interactions.

Table 1: Potential Bioisosteric Replacements for Key Functional Groups

Functional Group Potential Bioisosteric Replacements Rationale for Replacement
Ethyl Group Propyl, Isopropyl, Cyclopropyl, Phenyl Modulate lipophilicity and steric bulk
Amino Group Hydroxyl, Amide, N-Methylamino, Pyrrole Alter hydrogen bonding capacity and basicity
Methyl Carboxylate Carboxylic Acid, Carboxamide, Tetrazole, Sulfonamide Modify acidity, polarity, and metabolic stability

Integration with High-Throughput Screening for New Biological Targets

To uncover the full therapeutic potential of this compound, its integration with high-throughput screening (HTS) is a promising avenue. ewadirect.com By creating a diverse chemical library based on this scaffold through combinatorial chemistry, researchers can screen for activity against a wide array of biological targets, such as enzymes, receptors, and ion channels. nih.gov This approach could identify novel biological activities that are not immediately obvious from the compound's structure.

High-content screening, a type of HTS that uses automated microscopy and image analysis, could be employed to assess the effects of derivatives on cellular phenotypes. ewadirect.com This can provide valuable insights into the mechanism of action of active compounds. Furthermore, high-throughput virtual screening can be used to computationally screen large libraries of virtual derivatives against known protein structures, prioritizing the synthesis of compounds with a higher probability of being active. nih.govewadirect.com This combined approach of experimental and virtual screening can significantly accelerate the discovery of new biological targets and lead compounds. ewadirect.com

Advanced Characterization of Photophysical Properties

Thiophene derivatives are known for their interesting photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov Future research should focus on the advanced characterization of the photophysical properties of this compound and its derivatives. This would involve a comprehensive investigation of their absorption and emission spectra, fluorescence quantum yields, and lifetimes. acs.orgmdpi.com

Systematic studies on how different substituents on the thiophene ring affect these properties are needed. nih.govacs.org For example, introducing electron-donating or electron-withdrawing groups at the C-5 position could tune the HOMO and LUMO energy levels, thereby altering the absorption and emission wavelengths. researchgate.net Understanding these structure-property relationships is key to designing novel thiophene-based materials with tailored optical and electronic properties for specific applications.

Table 2: Predicted Influence of Substituents on Photophysical Properties

Substituent Type at C-5 Effect on Absorption/Emission Potential Application
Electron-Donating Group Red-shift (longer wavelength) Organic Photovoltaics
Electron-Withdrawing Group Blue-shift (shorter wavelength) Blue OLEDs

Computational Design and Virtual Screening of New Derivatives

Computational chemistry offers powerful tools for the rational design of new derivatives of this compound with enhanced properties. nih.govnih.gov Techniques like Density Functional Theory (DFT) can be used to calculate the electronic properties of designed molecules, helping to predict their reactivity and photophysical characteristics. researchgate.netrsc.org

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of new derivatives with specific biological targets. nih.gov This allows for the in silico screening of large virtual libraries of compounds, identifying the most promising candidates for synthesis and experimental testing. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their biological activity, further guiding the design of more potent compounds. nih.gov This computational-driven approach can significantly reduce the time and cost associated with drug discovery and materials development. nih.gov

Sustainable Synthesis Approaches and Green Chemistry Innovations

Future research should prioritize the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. nih.goveurekaselect.com This aligns with the principles of green chemistry, which aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govrsc.org

Key areas of focus should include the use of greener solvents, such as water or ethanol (B145695), and the development of catalyst-free or metal-free reactions. nih.govnih.gov One-pot and multicomponent reactions are particularly attractive as they can significantly reduce the number of synthetic steps, leading to higher efficiency and less waste. nih.gov Exploring the use of microwave or ultrasound irradiation as alternative energy sources can also lead to shorter reaction times and improved yields. eurekaselect.com The development of synthetic routes that utilize renewable starting materials would be a significant step towards a truly sustainable synthesis of this important class of compounds. rsc.org

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-4-ethylthiophene-2-carboxylate, and how do reaction conditions influence yield?

The Gewald reaction is a common method for synthesizing aminothiophene derivatives. For analogous compounds, a typical procedure involves condensation of ethyl acetoacetate, elemental sulfur, and a nitrile or amine derivative under reflux in ethanol or 1,4-dioxane with a catalytic base (e.g., triethylamine). For example, ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives are synthesized by reacting ethyl acetoacetate with sulfur and substituted cyanoacetamides . Adjusting reaction time, temperature, and stoichiometry of sulfur can optimize yields. Impurities often arise from incomplete cyclization or side reactions, necessitating purification via recrystallization (e.g., using ethanol or 1,4-dioxane) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., ester, amino, ethyl substituents). For example, the amino proton typically appears as a broad singlet near δ 6–7 ppm in DMSO-d6 .
  • HPLC : Validates purity (>95% recommended for research use), with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns .

Q. How is crystallographic data obtained and refined for structural validation?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS is standard. The compound’s crystal structure is solved via direct methods, and refinement includes anisotropic displacement parameters for non-H atoms. ORTEP-3 software generates thermal ellipsoid plots for visualizing molecular geometry .

Advanced Research Questions

Q. How can synthetic methods be optimized to address low yields in the formation of the thiophene core?

Low yields often stem from competing pathways (e.g., incomplete cyclization). Strategies include:

  • Catalytic Optimization : Using DMAP or DCC to activate carboxyl groups in esterification steps .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves cyclization efficiency .
  • Solvent Screening : Polar aprotic solvents like DMF enhance solubility of intermediates .

Q. How do researchers resolve contradictions in spectral data for regioisomeric impurities?

Regioisomers (e.g., 3-amino vs. 4-amino derivatives) are distinguished via:

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton coupling to assign substituent positions.
  • X-ray Crystallography : Definitive confirmation of regiochemistry .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts, which are compared to experimental data .

Q. What are the challenges in assessing biological activity, and how are structure-activity relationships (SAR) explored?

  • Bioactivity Assays : Thiophene derivatives are screened for kinase inhibition (e.g., p38 MAPK) or anticancer activity using MTT assays. Contradictions in IC50 values may arise from variations in cell lines or assay protocols .
  • SAR Studies : Modifying the ethyl or ester groups alters lipophilicity and binding affinity. For example, replacing the ethyl group with a trifluoromethyl moiety (as in Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) enhances metabolic stability .

Q. What computational tools predict physicochemical properties and toxicity profiles?

  • ADMET Prediction : Tools like SwissADME estimate logP (hydrophobicity), bioavailability, and CYP450 interactions. For this compound, the XlogP value (~2.5) suggests moderate membrane permeability .
  • Molecular Docking (AutoDock Vina) : Models interactions with targets like tyrosine phosphatases or kinases, guiding lead optimization .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319, H335). Work in a fume hood to avoid inhalation .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, as the ethylthiophene core may generate toxic byproducts .

Q. How are stability and storage conditions determined?

  • Accelerated Stability Studies : Store samples at 4°C, -20°C, and room temperature for 1–6 months. Monitor degradation via HPLC. Amine oxidation is a common degradation pathway, necessitating argon-blanketed storage .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • LC-MS/MS : Detects impurities at <0.1% levels. For example, residual solvents (e.g., DMF) are quantified against ICH Q3C guidelines .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products .

Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight199.28 g/mol (C₈H₁₁NO₂S)Calculated
logP (XlogP)~2.5 (moderate lipophilicity)Predicted
Hydrogen Bond Donors1 (NH₂ group)
Topological Polar Surface Area89.8 Ų

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation Strategy
Regioisomeric impuritiesCompeting cyclization pathwaysSolvent optimization
Oxidized amine derivativesAir exposureInert atmosphere storage
Unreacted sulfurIncomplete cyclizationExtended reflux time

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-ethylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.